molecular formula C18H20ClNO3 B11520026 1-(Chloromethyl)-2-methyl-4-[(4-nitrobenzyl)oxy]-5-(propan-2-yl)benzene

1-(Chloromethyl)-2-methyl-4-[(4-nitrobenzyl)oxy]-5-(propan-2-yl)benzene

Cat. No.: B11520026
M. Wt: 333.8 g/mol
InChI Key: YSQLZHMGZAPIGP-UHFFFAOYSA-N
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Description

1-(CHLOROMETHYL)-2-METHYL-4-[(4-NITROPHENYL)METHOXY]-5-(PROPAN-2-YL)BENZENE is a complex organic compound with a unique structure that includes a chloromethyl group, a nitrophenyl group, and a propan-2-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(CHLOROMETHYL)-2-METHYL-4-[(4-NITROPHENYL)METHOXY]-5-(PROPAN-2-YL)BENZENE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

1-(CHLOROMETHYL)-2-METHYL-4-[(4-NITROPHENYL)METHOXY]-5-(PROPAN-2-YL)BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloromethyl group can produce a variety of substituted benzene derivatives .

Scientific Research Applications

1-(CHLOROMETHYL)-2-METHYL-4-[(4-NITROPHENYL)METHOXY]-5-(PROPAN-2-YL)BENZENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(CHLOROMETHYL)-2-METHYL-4-[(4-NITROPHENYL)METHOXY]-5-(PROPAN-2-YL)BENZENE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(CHLOROMETHYL)-2-METHYL-4-[(4-NITROPHENYL)METHOXY]-5-(PROPAN-2-YL)BENZENE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and industrial processes .

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

1-(chloromethyl)-2-methyl-4-[(4-nitrophenyl)methoxy]-5-propan-2-ylbenzene

InChI

InChI=1S/C18H20ClNO3/c1-12(2)17-9-15(10-19)13(3)8-18(17)23-11-14-4-6-16(7-5-14)20(21)22/h4-9,12H,10-11H2,1-3H3

InChI Key

YSQLZHMGZAPIGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CCl)C(C)C)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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